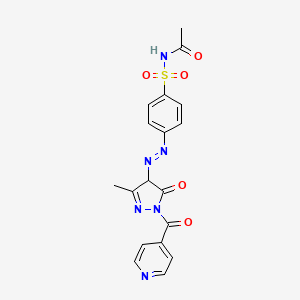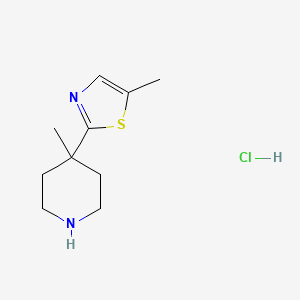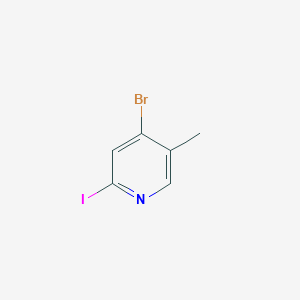![molecular formula C28H38N4O6S B12302976 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH 032 amide-alkylC4-acid is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand plus an alkylC4 linker with a terminal carboxylic acid, making it ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-alkylC4-acid involves multiple steps, starting with the preparation of the von-Hippel-Lindau protein ligand. The ligand is then functionalized with an alkylC4 linker and a terminal carboxylic acid. The reaction conditions typically involve the use of suitable solvents and reagents to ensure high purity and yield .
Industrial Production Methods
Industrial production of VH 032 amide-alkylC4-acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is produced under controlled conditions to maintain its high purity (≥95%) and stability .
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-alkylC4-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
VH 032 amide-alkylC4-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other functionalized molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
VH 032 amide-alkylC4-acid exerts its effects by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a PEG2 linker.
VH 032 amide-alkyl C3-acid: Similar structure but with an alkyl C3 linker
Uniqueness
VH 032 amide-alkylC4-acid is unique due to its specific alkylC4 linker and terminal carboxylic acid, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly suitable for conjugation to target protein ligands in PROTAC research .
Properties
Molecular Formula |
C28H38N4O6S |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
6-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36) |
InChI Key |
DKSZOQIYZOVHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)



